molecular formula C4H8Cl2O3S B2578034 2-(2-Chloroethoxy)ethanesulfonyl chloride CAS No. 1226423-91-1

2-(2-Chloroethoxy)ethanesulfonyl chloride

Cat. No.: B2578034
CAS No.: 1226423-91-1
M. Wt: 207.07
InChI Key: GDNGSUYNGBVHRP-UHFFFAOYSA-N
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Description

2-(2-Chloroethoxy)ethanesulfonyl chloride is an organic compound with the molecular formula C4H8Cl2O3S. It is a sulfonyl chloride derivative and is known for its reactivity and utility in various chemical synthesis processes. This compound is often used as an intermediate in the production of other chemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Chloroethoxy)ethanesulfonyl chloride can be synthesized through the reaction of 2-chloroethanol with ethanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethoxy)ethanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide derivatives: Formed from reactions with amines.

    Sulfonate derivatives: Formed from reactions with alcohols.

    Sulfonothioate derivatives: Formed from reactions with thiols.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethoxy)ethanesulfonyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles to form sulfonamide, sulfonate, and sulfonothioate derivatives. These reactions typically proceed through a nucleophilic substitution mechanism, where the nucleophile attacks the sulfur atom, displacing the chloride ion .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(2-chloroethoxy)ethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Cl2O3S/c5-1-2-9-3-4-10(6,7)8/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNGSUYNGBVHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)Cl)OCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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